
3-(4-Chloro-3-nitroanilino)-1-(2-naphthyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chloro-3-nitroanilino)-1-(2-naphthyl)-1-propanone, also known as CNP, is a synthetic chemical compound that has been used for various scientific research applications. CNP is a member of the nitroaniline family and is characterized by a nitro group and a chlorine atom that are attached to an aniline ring. CNP is known to be a highly reactive and versatile compound that can serve as a useful tool in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthetic Methods and Catalytic Activities
Asymmetric Synthesis and Catalysis : The asymmetric synthesis of chloro and nitro-substituted propanols, such as (S)-3-chloro-1-phenyl-1-propanol, utilizes microbial reductases for high enantioselectivity, indicating potential methodologies for synthesizing complex molecules with specific configurations (Choi et al., 2010). This process could be relevant for the production of chiral intermediates in pharmaceuticals.
Kinetic Resolution : The kinetic resolution of chloro and naphthyl-substituted propanols for creating intermediates in beta-adrenergic receptor blockers showcases the importance of stereoselectivity in pharmaceutical synthesis (Kapoor et al., 2003). This suggests potential routes for enantiomerically pure compounds.
Nickel-Catalyzed Cross-Coupling : Research on nickel-catalyzed cross-coupling reactions, particularly involving chloro and naphthyl groups, points towards efficient methods for synthesizing biaryl compounds, which are essential in numerous pharmaceutical and material science applications (Leowanawat et al., 2012). Such methods could potentially be applied to the synthesis of compounds like "3-(4-Chloro-3-nitroanilino)-1-(2-naphthyl)-1-propanone" for exploring their applications.
Molecular and Supramolecular Structures
Crystallographic Studies : Investigations into the crystal and molecular structures of chemically related compounds, such as derivatives of naphthyl and chlorophenyl, reveal insights into their molecular conformations and potential intermolecular interactions (Abdel-Jalil et al., 2015). Such studies are crucial for understanding the physical properties and reactivity of complex organic molecules.
Supramolecular Architecture : The effect of substituents on the molecular and supramolecular architectures of compounds, including those with naphthyl groups, highlights the role of molecular functionalities in determining the crystal packing and interactions (Silva et al., 2015). These insights are valuable for the design of materials with specific properties.
Eigenschaften
IUPAC Name |
3-(4-chloro-3-nitroanilino)-1-naphthalen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c20-17-8-7-16(12-18(17)22(24)25)21-10-9-19(23)15-6-5-13-3-1-2-4-14(13)11-15/h1-8,11-12,21H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSKXYNDQXTXHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CCNC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3-nitroanilino)-1-(2-naphthyl)-1-propanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

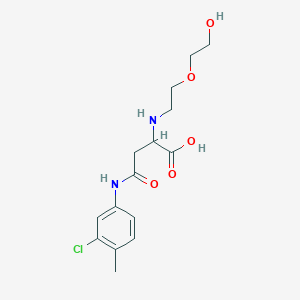

![6-[[4-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2626495.png)
![6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2626496.png)
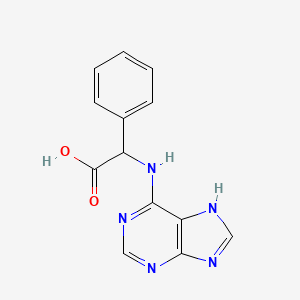
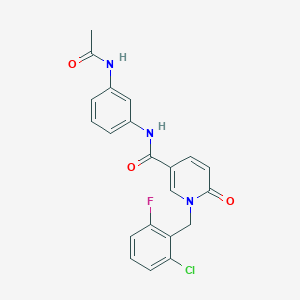
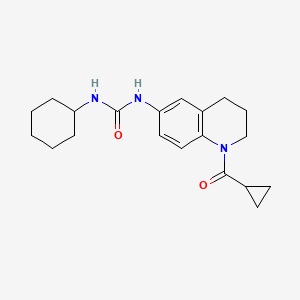
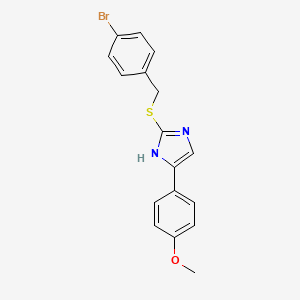
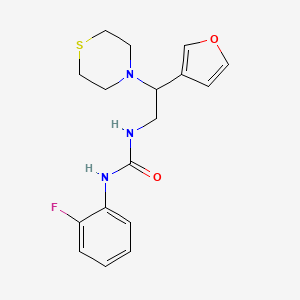
![6-(cyclopropylmethyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2626505.png)
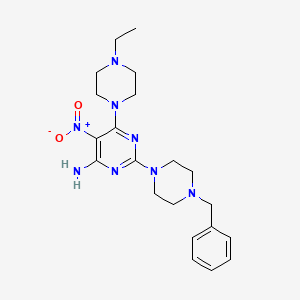
![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2626507.png)
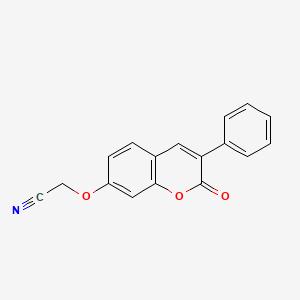
![2-[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2626511.png)